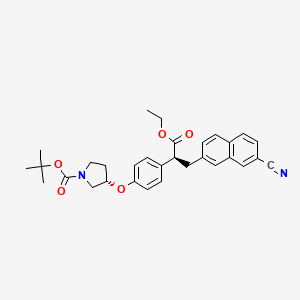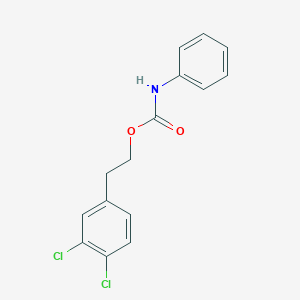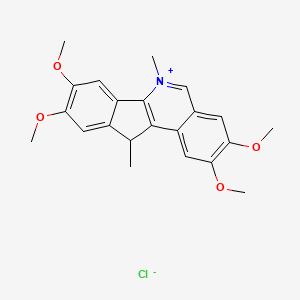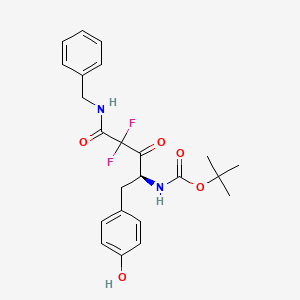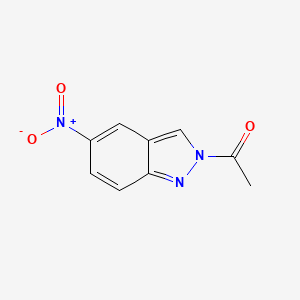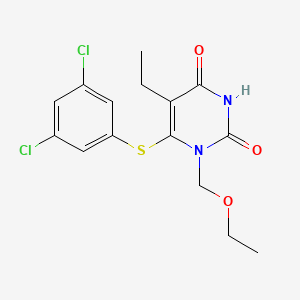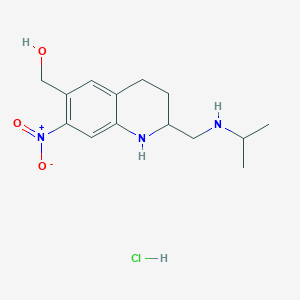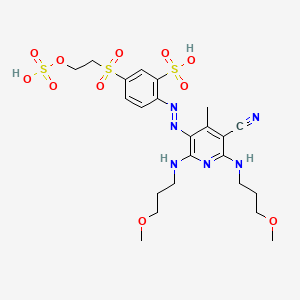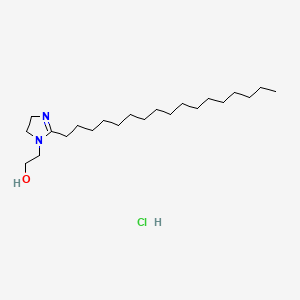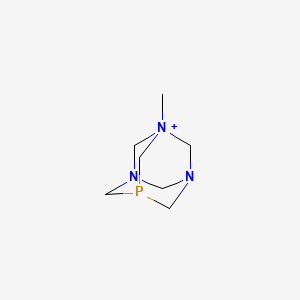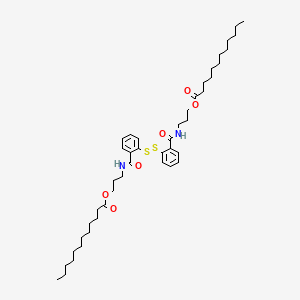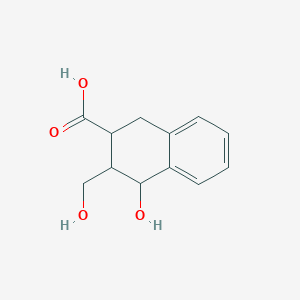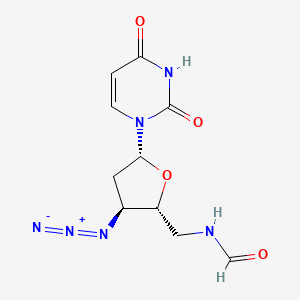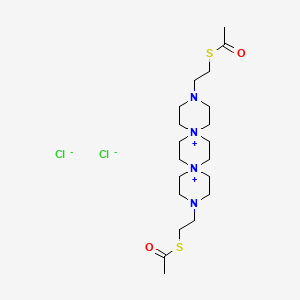
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-acetyl-10-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1,6,8,11-tetrahydroxy-, (8S-cis)-,hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-acetyl-10-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1,6,8,11-tetrahydroxy-, (8S-cis)-,hydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl groups, acetyl groups, and a naphthacenedione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the naphthacenedione core, followed by the introduction of hydroxyl and acetyl groups through specific reagents and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. Optimization of reaction conditions and the use of efficient purification techniques are essential to ensure the scalability and cost-effectiveness of the production.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction may result in the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in redox reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structural features suggest that it could interact with specific molecular targets, leading to the development of new drugs or diagnostic agents.
Industry
In industrial applications, this compound may be used as a precursor for the synthesis of specialty chemicals, polymers, or advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions may include hydrogen bonding, hydrophobic interactions, and redox reactions. The pathways involved may include signal transduction, enzyme inhibition, or gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
Doxorubicin: A well-known anthracycline antibiotic with a similar naphthacenedione core.
Daunorubicin: Another anthracycline antibiotic with structural similarities.
Mitoxantrone: A synthetic anthracenedione with related chemical properties.
Uniqueness
The uniqueness of 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-acetyl-10-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1,6,8,11-tetrahydroxy-, (8S-cis)-,hydrate lies in its specific functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
81975-92-0 |
|---|---|
Fórmula molecular |
C42H51NO16 |
Peso molecular |
825.8 g/mol |
Nombre IUPAC |
[6-[6-[(3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C42H51NO16/c1-17-25(46)11-12-29(53-17)58-41-19(3)55-31(14-27(41)56-21(5)45)59-40-18(2)54-30(13-24(40)43(6)7)57-28-16-42(52,20(4)44)15-23-33(28)39(51)35-34(37(23)49)36(48)22-9-8-10-26(47)32(22)38(35)50/h8-10,17-19,24,27-31,40-41,47,49,51-52H,11-16H2,1-7H3 |
Clave InChI |
WQDRTDLRNGXXMO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


